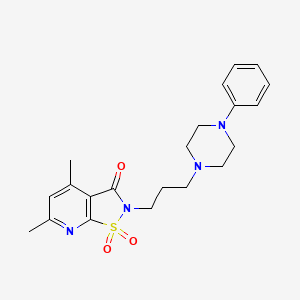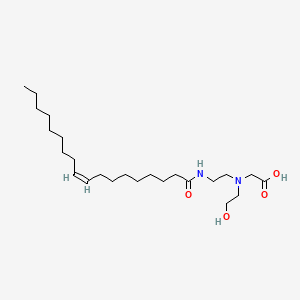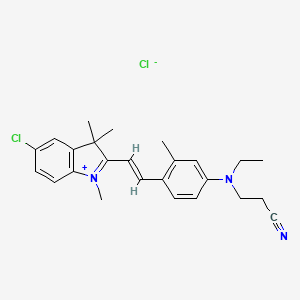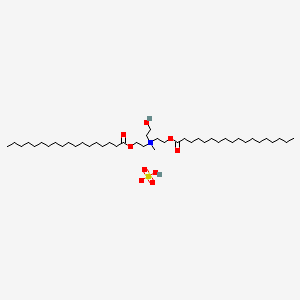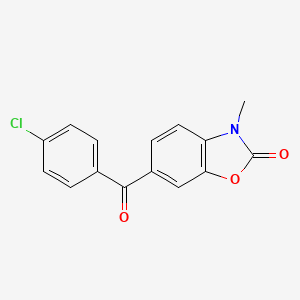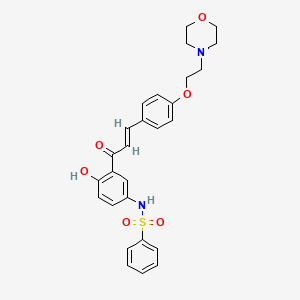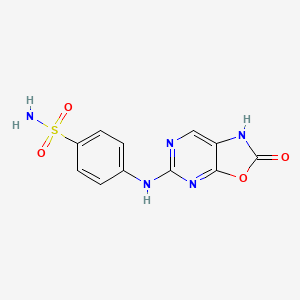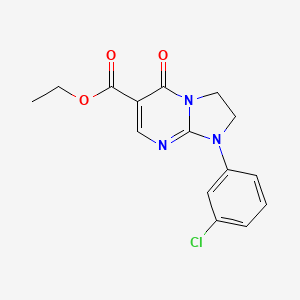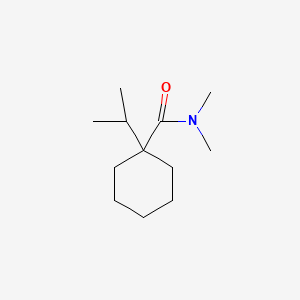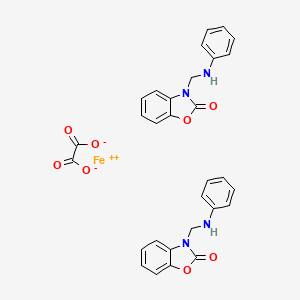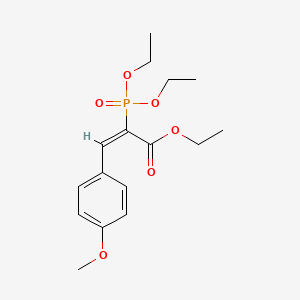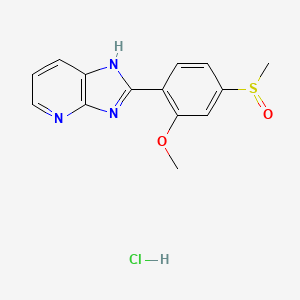
4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)- is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)- typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the dibenzo triazoninyl and ethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.
化学反应分析
Types of Reactions
4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
科学研究应用
4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential antimicrobial, anti-inflammatory, and anticancer properties are of interest for drug development.
Industry: The compound’s unique properties may be utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and altering cellular processes. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis or disrupt cancer cell proliferation by interfering with signaling pathways.
相似化合物的比较
Similar Compounds
4-Thiazolidinone derivatives: These compounds share the thiazolidinone core structure but differ in their substituents, leading to variations in biological activity and chemical properties.
Dibenzo triazoninyl compounds:
Ethoxyphenyl derivatives: These compounds feature the ethoxyphenyl group, influencing their solubility and interaction with biological targets.
Uniqueness
4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)- is unique due to its combination of structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
103687-08-7 |
|---|---|
分子式 |
C34H30ClN5O2S |
分子量 |
608.2 g/mol |
IUPAC 名称 |
3-[3-(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)propyl]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C34H30ClN5O2S/c1-2-42-26-17-15-25(16-18-26)36-34-40(32(41)22-43-34)20-8-13-31-37-28-19-14-24(35)21-27(28)33(23-9-4-3-5-10-23)39-30-12-7-6-11-29(30)38-31/h3-7,9-12,14-19,21,39H,2,8,13,20,22H2,1H3 |
InChI 键 |
XSUDXZBRBDYWDD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)CS2)CCCC3=NC4=CC=CC=C4NC(=C5C=C(C=CC5=N3)Cl)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


